molecular formula C10H11F2NO3S B2491836 3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride CAS No. 2411221-08-2

3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride

Cat. No. B2491836
CAS RN: 2411221-08-2
M. Wt: 263.26
InChI Key: OSAYNBLRTUULPE-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride, also known as FMAS, is a chemical compound that belongs to the class of sulfonyl fluorides. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride involves the covalent modification of the active site of serine hydrolases through the formation of a sulfonyl fluoride bond. This modification irreversibly inhibits the enzyme activity and leads to the accumulation of its substrate. The selectivity of 3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride towards certain serine hydrolases is attributed to the specific interactions between the compound and the active site residues of the target enzyme.
Biochemical and Physiological Effects
3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride has been shown to modulate various biochemical and physiological processes through the inhibition of its target enzymes. For example, the inhibition of FAAH by 3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride leads to the accumulation of endocannabinoids, which are lipid signaling molecules that play important roles in pain sensation, mood regulation, and inflammation. 3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride has also been shown to inhibit other serine hydrolases, such as acetylcholinesterase and carboxylesterase, which are involved in the metabolism of neurotransmitters and xenobiotics.

Advantages and Limitations for Lab Experiments

3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride has several advantages as a research tool, including its high selectivity towards certain serine hydrolases, its irreversible inhibition mechanism, and its potential applications in drug discovery. However, there are also limitations to the use of 3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride in lab experiments, such as its potential off-target effects on other enzymes and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on 3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride. One direction is the development of more potent and selective inhibitors of serine hydrolases based on the structure of 3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride. Another direction is the exploration of the potential therapeutic applications of 3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride in various diseases, such as pain, inflammation, and neurodegeneration. The use of 3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride as a tool for the identification and validation of new serine hydrolase targets is also an area of active research. Overall, the unique properties of 3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride make it a valuable tool for scientific research and a promising candidate for drug discovery.

Synthesis Methods

3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride can be synthesized through a multistep process, which involves the reaction of 4-fluoro-3-methoxyphenylacetic acid with thionyl chloride to form 4-fluoro-3-methoxyphenylacetyl chloride. The resulting product is then reacted with azetidine-1-sulfonyl fluoride in the presence of a base to produce 3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride has been extensively used in scientific research as a tool for the inhibition of serine hydrolases. Serine hydrolases are a large family of enzymes that play important roles in various biological processes, including metabolism, signal transduction, and inflammation. 3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride has been shown to selectively inhibit a subset of serine hydrolases, including fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.

properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3S/c1-16-10-4-7(2-3-9(10)11)8-5-13(6-8)17(12,14)15/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAYNBLRTUULPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CN(C2)S(=O)(=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride

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